1-(3,4-Dihydronaphth-2-yl)propan-2-one
Description
1-(3,4-Dihydronaphth-2-yl)propan-2-one is an organic compound featuring a partially saturated naphthalene ring (3,4-dihydronaphthyl) linked to a propan-2-one (acetone) moiety. The dihydronaphthyl group provides a balance between aromaticity and conformational flexibility, while the ketone functional group contributes to its reactivity in nucleophilic additions and condensations. Based on structural analysis, its inferred molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3,4-dihydronaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C13H14O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-5,9H,6-8H2,1H3 |
InChI Key |
ISVMFIBANYEUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(3,4-Dihydronaphth-2-yl)propan-2-one with structurally related compounds from the evidence:
Key Observations :
- Aromatic vs.
- Functional Groups: The ketone in the target compound differs from the hydroxyl and amine groups in ’s naphthol derivatives, impacting solubility and reactivity .
Physical and Chemical Properties
- Lipophilicity : The dihydronaphthyl group likely increases lipophilicity compared to smaller heterocycles (e.g., pyrrol in ), influencing bioavailability .
- Reactivity : The ketone’s electrophilic carbonyl group may undergo nucleophilic additions, contrasting with ’s hydroxyl-group-dominated chemistry (e.g., hydrogen bonding or esterification) .
Crystallographic and Analytical Considerations
This suggests that structural analysis of similar compounds relies on X-ray diffraction and computational modeling .
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